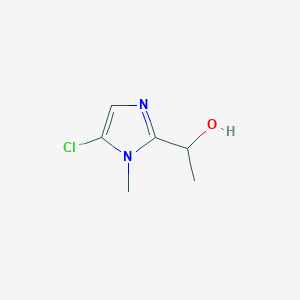

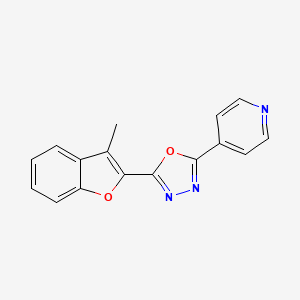

![molecular formula C17H19N3O3 B3007431 (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1428123-91-4](/img/structure/B3007431.png)

(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex molecule featuring a furan ring, an oxazole moiety, and a cyano group, among other functional groups. While the provided papers do not directly discuss this compound, they offer insights into the synthesis of related furan derivatives, which could be relevant for understanding the synthesis and properties of the target molecule.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One such method is the gold-catalyzed cyclization of (Z)-enynols, which has been shown to be an efficient route to stereodefined dihydrofurans and fully substituted furans under mild conditions . This process is highly stereoselective, which is crucial for obtaining the desired (Z)-configuration in the final product. Although the target compound is not a direct product of this reaction, the principles of gold-catalyzed cyclization could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the target compound is likely to be influenced by the presence of the furan and oxazole rings. These heterocyclic components are known for their aromaticity and potential for engaging in various chemical interactions. The stereoselectivity mentioned in the synthesis of related compounds suggests that the spatial arrangement of the substituents around the furan core is an important consideration in the molecular structure of such molecules .

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The silver(I)/base-promoted synthesis of furan-3-carboxamides from propargyl alcohol and 3-oxo amides involves cascade nucleophilic addition, intramolecular cyclization, elimination, and isomerization reactions . This method also allows for the high stereoselectivity of (Z)-enaminones. These reactions highlight the reactivity of furan derivatives and the potential pathways that could be explored in the chemical manipulation of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on the compound , the synthesis methods described suggest that the compound would likely exhibit properties typical of furan derivatives, such as moderate polarity and the potential for hydrogen bonding due to the presence of heteroatoms . The cyano group would contribute to the molecule's dipole moment, and the oxazole ring could impact its electronic properties and stability.

Applications De Recherche Scientifique

Green Chemistry Synthesis and Biotransformation

One notable application is the green chemistry synthesis under microwave radiation, and the use of filamentous marine and terrestrial-derived fungi for ene-reduction of similar compounds. This process yields compounds with a CN-bearing stereogenic center at the α-C position through enantioselective reactions mediated by microorganisms. The absolute configuration of the biotransformation products is determined by time-dependent density functional theory (TD-DFT) calculations, highlighting the integration of biological and computational methods in chemical synthesis (Jimenez et al., 2019).

Cyclization and Synthesis of Heterocyclic Compounds

Research also delves into the cyclization reactions and the synthesis of heterocyclic compounds, such as the generation of oxallyl intermediates from 2-bromo-3-pentanone and their [4+3]-Cycloaddition, showcasing the compound's role in forming structurally complex and diverse heterocycles. This is crucial for the development of new materials and pharmaceuticals (Föhlisch et al., 1987).

Synthesis of Novel Derivatives for Pharmacological Evaluation

Additionally, derivatives of furan and oxazole compounds have been synthesized and evaluated for their pharmacological properties. For instance, novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and investigated for antidepressant and antianxiety activities, illustrating the potential of these compounds in medicinal chemistry (Kumar et al., 2017).

Catalytic Reduction and Biomass Conversion

The catalytic reduction of biomass-derived furanic compounds with hydrogen has been explored, demonstrating the compound's utility in converting oxygen-rich compounds through hydrogenation. This research is significant for the development of sustainable chemical processes and the production of bio-based chemicals and fuels (Nakagawa et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-3-12(4-2)16-9-15(23-20-16)11-19-17(21)13(10-18)8-14-6-5-7-22-14/h5-9,12H,3-4,11H2,1-2H3,(H,19,21)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYUAULGKDNHMM-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NOC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C1=NOC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)